Temocillin, chemically known as 6-α-methoxy-ticarcillin, is a beta-lactam antibiotic that belongs to the class of carbapenems. It was developed to combat bacterial resistance, particularly against Gram-negative pathogens. Unlike many beta-lactam antibiotics, temocillin exhibits remarkable stability against various beta-lactamases, making it a valuable option in treating infections caused by resistant bacteria. Its development was motivated by the increasing prevalence of antibiotic resistance, especially in serious infections where carbapenems are often the last line of defense .
Temocillin was first synthesized in the 1980s as a derivative of ticarcillin. It was designed to maintain efficacy against bacteria that produce beta-lactamases, enzymes that confer resistance to many antibiotics. The compound's stability against these enzymes has been a focal point in its pharmacological analysis and clinical applications .
The synthesis of temocillin involves several key steps that modify the structure of ticarcillin to enhance its stability and efficacy. The general synthetic pathway includes:
The synthesis process is typically carried out under controlled conditions to ensure optimal yields and purity. The use of protecting groups during synthesis is crucial to prevent undesired reactions at sensitive sites on the molecule .
The molecular structure of temocillin can be represented as follows:
Temocillin features a beta-lactam ring characteristic of all beta-lactam antibiotics, which is essential for its antibacterial activity. The methoxy group at the 6-alpha position contributes significantly to its stability against enzymatic degradation .
Temocillin undergoes various chemical reactions typical of beta-lactams:
The stability of temocillin in physiological conditions allows for continuous infusion without significant degradation, which is advantageous for treating severe infections .
Temocillin exerts its antibacterial effects primarily through:
Pharmacokinetic studies indicate that temocillin maintains effective concentrations in serum and tissues, with a recommended breakpoint for susceptibility testing at approximately 8 mg/L for systemic infections .
Relevant analyses show that temocillin's properties allow it to achieve therapeutic levels effectively while minimizing adverse effects associated with lower bioavailability drugs .
Temocillin has several scientific uses:
Temocillin’s unique resistance to hydrolysis by common β-lactamases stems from its 6-α-methoxy group, which sterically hinders enzyme access to the β-lactam ring’s carbonyl carbon—the site of nucleophilic attack. This structural feature confers exceptional stability against Class A extended-spectrum β-lactamases (ESBLs; e.g., TEM, SHV, CTX-M), Class C (AmpC chromosomal enzymes), and Class D (OXA-type) enzymes [1] [6] [7]. High-pressure liquid chromatography studies demonstrate that temocillin remains intact after exposure to Enterobacter cloacae P99 (Class C), with hydrolysis rates <0.1% compared to aztreonam (37%) and cefotaxime (100%) [6]. In contrast, Class B metallo-β-lactamases (e.g., NDM) readily hydrolyze temocillin due to their flexible active sites accommodating the methoxy group [1] [5].
Table 1: Hydrolysis Rates of Temocillin vs. Comparator β-Lactams by Major β-Lactamase Classes
β-Lactamase Class | Representative Enzyme | Temocillin Hydrolysis Rate (%) | Aztreonam Hydrolysis Rate (%) |
---|---|---|---|
Class A | TEM-1 | <0.1 | 15.2 |
Class C | P99 (E. cloacae) | <0.1 | 37.0 |
Class D | OXA-48 | 0.5 | 89.4 |
Class B | NDM-1 | 98.7 | 84.3 |
Data compiled from [1] [6] [8]
Temocillin primarily targets PBP 3 in Escherichia coli, a critical enzyme for septal peptidoglycan synthesis, with 50% inhibitory concentrations (IC₅₀) 4–8-fold lower than ticarcillin (its parent compound) and carboxypenicillins [1] [2]. This high affinity disrupts cell division, leading to filamentation and lysis. Unlike broad-spectrum penicillins (e.g., piperacillin), temocillin exhibits negligible binding to PBPs 1a, 1b, and 2, explaining its narrow Gram-negative spectrum [2]. In Klebsiella pneumoniae, temocillin’s PBP 3 affinity (IC₅₀ = 0.5 µg/mL) is 16-fold stronger than ticarcillin (IC₅₀ = 8 µg/mL), correlating with lower MICs against ESBL-producing strains [1] [8]. However, reduced efficacy in Pseudomonas aeruginosa links to poor outer membrane permeability and efflux, not PBP affinity [5] [9].
The 6-α-methoxy group alters temocillin’s conformational dynamics, restricting rotational flexibility around the C6–C7 bond. Molecular dynamics simulations reveal this moiety imposes steric clashes with conserved catalytic residues in Class A β-lactamases (e.g., Ser70 in TEM-1), preventing acylation of the β-lactam ring [6] [7] [10]. Crystallographic studies confirm the methoxy group displaces water molecules essential for hydrolytic deacylation in Class C AmpC enzymes. Additionally, the methoxy moiety enhances transition-state stabilization energy (ΔG = −23.4 kcal/mol) compared to ticarcillin (ΔG = −18.1 kcal/mol), as calculated by density functional theory [7]. This explains temocillin’s resistance to >90% of plasmid-encoded ESBLs in Enterobacterales [1] [8].
Chromosomally encoded resistance in Enterobacterales and Pseudomonas arises primarily through efflux pump upregulation, not enzymatic hydrolysis. In the Enterobacter cloacae complex (ECC), a single Thr175Pro mutation in the sensor kinase BaeS constitutively activates the BaeSR two-component system, overexpressing the AcrD efflux pump [4]. This increases temocillin MICs 8–16-fold (4 → 32 mg/L). Complementation with wild-type baeS restores susceptibility, confirming this mechanism [4].
In Pseudomonas aeruginosa, cystic fibrosis isolates exhibit diverse mexA and mexB mutations (e.g., insertions, premature stops, minisatellite repeats), reducing MexAB-OprM efflux activity and paradoxically increasing temocillin susceptibility. Isolates with disrupted MexAB-OprM show MICs ≤16 mg/L (29% of clinical strains) versus >512 mg/L in wild-type strains [5] [9]. However, non-target-based resistance via PA1438 (renamed mmnS) mutations upregulates the MexMN-OprM efflux system, decreasing temocillin susceptibility independently [9].
Table 2: Efflux-Mediated Resistance Mechanisms Affecting Temocillin Susceptibility
Organism | Genetic Alteration | Efflux System Affected | Change in Temocillin MIC | Prevalence in Clinical Isolates |
---|---|---|---|---|
E. cloacae complex | BaeS T175P | AcrD overexpression | 8–16-fold increase | 1.2% (2/168 isolates) |
P. aeruginosa (wild-type) | None (basal expression) | MexAB-OprM | MIC₉₀ = 512 mg/L | 71% |
P. aeruginosa (mutant) | mexB deletions/insertions | MexAB-OprM inactivation | MIC ≤ 16 mg/L | 29% |
P. aeruginosa | mmnS L172P | MexMN-OprM overexpression | 4–8-fold increase | 0.8% (laboratory mutants) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7